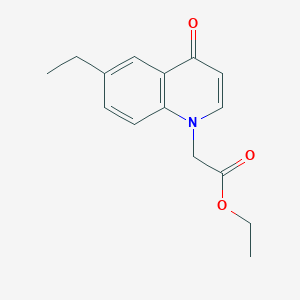
Ethyl 2-(6-ethyl-4-oxoquinolin-1(4H)-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-エチル-4-オキソキノリン-1(4H)-イル)酢酸エチルは、化学、生物学、医学など様々な分野において多様な用途を持つことが知られているキノリン誘導体です。この化合物は、1位に窒素原子を持つ複素環式芳香族有機化合物であるキノリンコアを特徴としています。
合成方法
合成経路と反応条件
2-(6-エチル-4-オキソキノリン-1(4H)-イル)酢酸エチルの合成は、通常、エステルと対応するアニリンの反応によって行われます。反応は、少量のジメチルホルムアミド(DMF)の存在下、約140℃で行われます。 合成はスムーズに進み、一般的に良好な結果が得られます .
工業生産方法
この化合物の工業生産方法は、ラボ合成と同様ですが、より大量に対応するためにスケールアップされます。反応条件は、高収率と高純度を確保するために最適化されます。連続フローリアクターや自動システムの使用は、生産プロセスの効率と一貫性を高めることができます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(6-ethyl-4-oxoquinolin-1(4H)-yl)acetate typically involves the reaction of ethyl ester with corresponding anilines. The reaction is carried out at approximately 140°C in the presence of a small amount of dimethylformamide (DMF). The synthesis proceeds smoothly and generally yields good results .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
化学反応の分析
反応の種類
2-(6-エチル-4-オキソキノリン-1(4H)-イル)酢酸エチルは、以下を含む様々な化学反応を起こします。
酸化: この化合物は、酸化されて異なる官能基を持つキノリン誘導体を形成することができます。
還元: 還元反応によって、オキソ基をヒドロキシル基に変換することができ、化合物の性質が変化します。
置換: 6位のエチル基は他の官能基で置換することができ、新しい誘導体の生成につながります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) と三酸化クロム (CrO₃) があります。
還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの還元剤が一般的に使用されます。
置換: 置換反応は、通常、塩基性または酸性条件下でアミンやハロゲン化物などの求核剤を伴います。
生成される主な生成物
これらの反応から生成される主な生成物は、官能基が修飾された様々なキノリン誘導体であり、異なる化学的および生物学的特性を示す可能性があります。
科学研究への応用
2-(6-エチル-4-オキソキノリン-1(4H)-イル)酢酸エチルは、いくつかの科学研究への応用があります。
化学: より複雑なキノリン誘導体を合成するためのビルディングブロックとして使用されます。
生物学: この化合物の誘導体は、抗菌性や抗癌性など、潜在的な生物活性を研究されています。
医学: 一部の誘導体は、利尿剤や抗炎症剤など、潜在的な治療応用が検討されています。
産業: この化合物は、染料、顔料、その他の工業用化学品の開発に使用されています。
科学的研究の応用
Ethyl 2-(6-ethyl-4-oxoquinolin-1(4H)-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives are explored for their potential therapeutic applications, such as diuretics and anti-inflammatory agents.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
2-(6-エチル-4-オキソキノリン-1(4H)-イル)酢酸エチルの作用機序は、特定の分子標的および経路との相互作用を伴います。この化合物は、酵素や受容体に結合して、それらの活性を調節し、様々な生物学的効果をもたらすことができます。正確な分子標的と経路は、特定の誘導体とその意図された用途によって異なります。
類似化合物との比較
類似化合物
- 6-ヒドロキシ-2-メチル-4-オキソ-2,4-ジヒドロ-1H-ピロロ[3,2,1-ij]キノリン-5-カルボン酸
- キノリンの4-メトキシアニリド誘導体
ユニークさ
2-(6-エチル-4-オキソキノリン-1(4H)-イル)酢酸エチルは、特定の置換パターンにより、独特の化学的および生物学的特性を有しているため、ユニークです。6位のエチル基と4位のオキソ基の存在は、他のキノリン誘導体とは異なり、様々な研究や産業用途にとって貴重な化合物となっています。
生物活性
Ethyl 2-(6-ethyl-4-oxoquinolin-1(4H)-yl)acetate is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a quinoline backbone with an ethyl group at the 6-position and an acetate moiety. Its molecular formula is C13H13N1O2 with an approximate molecular weight of 259.30 g/mol. The structural characteristics contribute to its reactivity and biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | C13H13N1O2 |
| Molecular Weight | 259.30 g/mol |
| Functional Groups | Ethyl, Ketone, Ester |
Anticancer Activity
Research indicates that quinoline derivatives, including this compound, may exhibit significant anticancer properties. Studies have shown that compounds in this class can inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance, derivatives containing the quinoline structure have been linked to:
- Inhibition of cell proliferation : Compounds have demonstrated the ability to significantly reduce the proliferation of cancer cells.
- Induction of apoptosis : Mechanisms involving caspase activation have been observed, leading to programmed cell death.
A comparative study highlighted that certain modifications in the quinoline structure could enhance its cytotoxicity against cancer cells such as MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Quinoline derivatives are known for their effectiveness against a broad spectrum of microorganisms, including bacteria and fungi. Notable findings include:
- Bactericidal effects : The compound exhibited activity against Gram-positive and Gram-negative bacteria.
- Antifungal properties : Preliminary studies suggest potential efficacy against common fungal pathogens.
Pharmacological Applications
The unique combination of functional groups in this compound enhances its pharmacological profile. Some potential applications include:
- Cancer therapeutics : As an anticancer agent, it could serve as a lead compound for developing new cancer treatments.
- Antimicrobial agents : Its broad-spectrum activity makes it a candidate for developing new antibiotics.
- Cholesterol modulation : Some quinoline derivatives have shown promise in modulating cholesterol levels, indicating potential cardiovascular benefits.
Case Studies and Research Findings
Several studies have focused on the biological activity of related quinoline derivatives, providing insights into their mechanisms of action:
- In vitro cytotoxicity studies showed that modifications at the 6-position significantly influence the anticancer activity of quinoline compounds.
- Enzyme inhibition assays demonstrated that certain derivatives effectively inhibit key enzymes involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor).
| Study | Findings |
|---|---|
| Anticancer Activity | Significant reduction in MCF-7 cell proliferation |
| Antimicrobial Activity | Effective against Staphylococcus aureus and E.coli |
| Enzyme Inhibition | High inhibition rates for EGFR with low IC50 values |
特性
分子式 |
C15H17NO3 |
|---|---|
分子量 |
259.30 g/mol |
IUPAC名 |
ethyl 2-(6-ethyl-4-oxoquinolin-1-yl)acetate |
InChI |
InChI=1S/C15H17NO3/c1-3-11-5-6-13-12(9-11)14(17)7-8-16(13)10-15(18)19-4-2/h5-9H,3-4,10H2,1-2H3 |
InChIキー |
JQFVDKVVDFZRRJ-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=C(C=C1)N(C=CC2=O)CC(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















